(2S,5R)-1-Benzyl-2,5-dimethylpiperazine
Description
(2S,5R)-1-Benzyl-2,5-dimethylpiperazine is a chiral piperazine derivative with the IUPAC name 1-benzyl-2,5-dimethylpiperazine (CAS: 260254-80-6 as its dihydrochloride salt) . It is synthesized via enantioselective resolution of racemic trans-2,5-dimethylpiperazine using camphoric acids, achieving >99% optical purity . The compound serves as a critical intermediate in the synthesis of selective δ-opioid receptor agonists, such as SNC 80 and DPI-221, which exhibit nanomolar affinity for δ receptors . Its stereochemistry (2S,5R) is confirmed by X-ray crystallography, and it plays a pivotal role in determining the pharmacological activity of derived ligands .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(2S,5R)-1-benzyl-2,5-dimethylpiperazine |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
WJTCHBVEUFDSIK-NEPJUHHUSA-N |
SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1CC2=CC=CC=C2)C |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues with Modified Piperazine Substituents
SNC 80
- Structure : Derived from (2S,5R)-1-Benzyl-2,5-dimethylpiperazine, SNC 80 incorporates a 4-allyl group and a benzamide moiety.
- Receptor Binding: Exhibits low nanomolar δ-opioid receptor affinity (Ki ≈ 2–5 nM) and >1,000-fold selectivity over μ-opioid receptors .
- Pharmacological Activity : Acts as a potent δ agonist in mouse vas deferens assays (IC₅₀ ≈ 88 nM) but lacks μ activity in guinea pig ileum models .
DPI-221
- Structure : Features a 3-fluorobenzyl substituent instead of benzyl.
- Receptor Binding : Higher δ selectivity (Ki = 2.0 nM for δ vs. 1,800 nM for μ) .
- In Vivo Effects : Orally active in increasing micturition intervals in rats (10 mg/kg) without inducing convulsions at therapeutic doses, unlike earlier δ agonists .
| Compound | δ Receptor Ki (nM) | μ Receptor Ki (nM) | δ/μ Selectivity | Key Structural Feature |
|---|---|---|---|---|
| SNC 80 | 2–5 | >1,000 | >200-fold | 4-Allyl, benzamide |
| DPI-221 | 2.0 | 1,800 | 900-fold | 3-Fluorobenzyl |
| Parent Compound* | N/A† | N/A† | N/A† | Benzyl, 2,5-dimethylpiperazine |
*Parent compound: this compound.
Stereoisomeric Comparisons
The stereochemistry of the piperazine core profoundly impacts biological activity:
Benzylpiperazine Analogues with Aryl Modifications
Substituents on the benzyl group influence receptor interactions:
Key Research Findings
- Stereochemical Precision: The (2S,5R) configuration is essential for δ-opioid activity. Even minor stereochemical deviations (e.g., 2S,5S) abolish receptor binding .
- Substituent Effects : Fluorination (e.g., DPI-221) or allylation (e.g., SNC 80) enhances δ selectivity and oral bioavailability .
- Safety Profiles: Benzyl derivatives with halogen substituents (e.g., 3-fluorobenzyl in DPI-221) reduce convulsive risks compared to non-halogenated analogues .
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